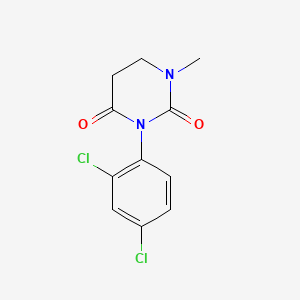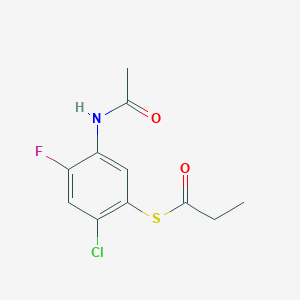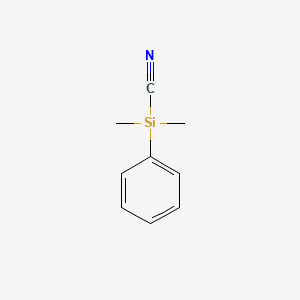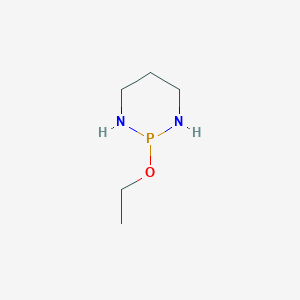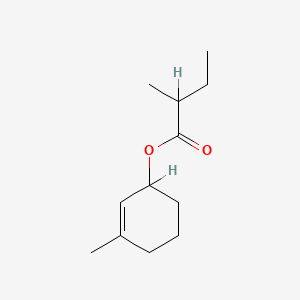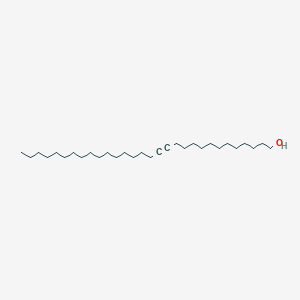
Triacont-13-YN-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triacont-13-YN-1-OL is an organic compound with the molecular formula C30H58O It is a long-chain alkyne alcohol, characterized by the presence of a triple bond at the 13th carbon and a hydroxyl group at the terminal carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Triacont-13-YN-1-OL typically involves multi-step organic reactions. One common method starts with the preparation of a long-chain alkyne, followed by the introduction of a hydroxyl group at the terminal carbon. The process may involve the following steps:
Alkyne Formation: The initial step involves the formation of a long-chain alkyne through a coupling reaction, such as the Sonogashira coupling, which combines an alkyne with an alkyl halide in the presence of a palladium catalyst.
Hydroxylation: The terminal alkyne is then subjected to hydroxylation using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Triacont-13-YN-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles like sodium hydride (NaH)
Major Products:
Oxidation: Formation of aldehydes or ketones
Reduction: Formation of alkenes or alkanes
Substitution: Formation of ethers or esters
Wissenschaftliche Forschungsanwendungen
Triacont-13-YN-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Triacont-13-YN-1-OL involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. Its antioxidant properties may result from its capacity to scavenge free radicals and inhibit oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Triacontane: A saturated hydrocarbon with the formula C30H62, lacking the triple bond and hydroxyl group.
Triacont-13-YN-1-AL: An alkyne aldehyde with a similar structure but with an aldehyde group instead of a hydroxyl group.
Eigenschaften
CAS-Nummer |
111301-34-9 |
|---|---|
Molekularformel |
C30H58O |
Molekulargewicht |
434.8 g/mol |
IUPAC-Name |
triacont-13-yn-1-ol |
InChI |
InChI=1S/C30H58O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31/h31H,2-16,19-30H2,1H3 |
InChI-Schlüssel |
GLVRUHZUBGAQSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC#CCCCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



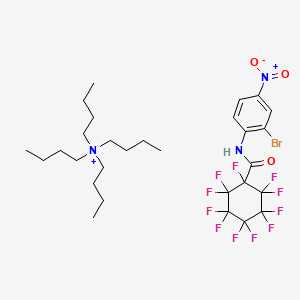
![(1,2-Phenylene)bis[chloro(dimethyl)silane]](/img/structure/B14326697.png)
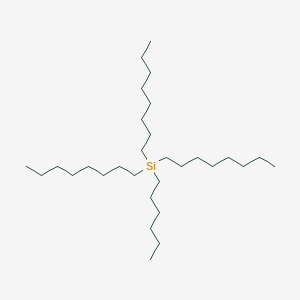
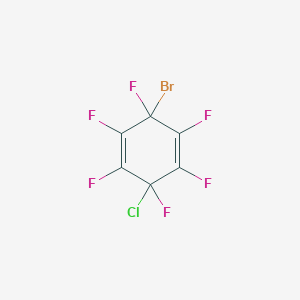

![N-{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide](/img/structure/B14326738.png)
